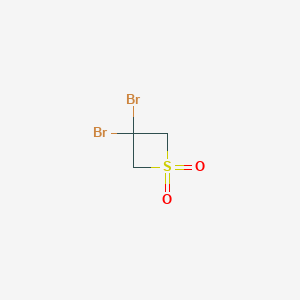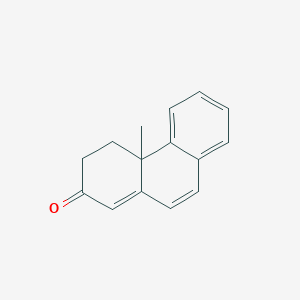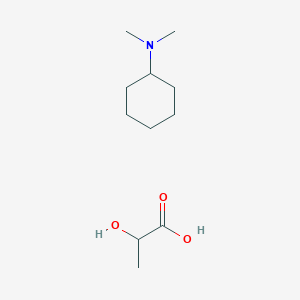![molecular formula C13H18ClNO2 B14600324 [2-(3-Butoxyphenyl)ethyl]carbamyl chloride CAS No. 59732-12-6](/img/structure/B14600324.png)
[2-(3-Butoxyphenyl)ethyl]carbamyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[2-(3-Butoxyphenyl)ethyl]carbamyl chloride is an organic compound with the molecular formula C12H16ClNO2. It is a derivative of carbamoyl chloride, featuring a butoxyphenyl group attached to the ethyl chain. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [2-(3-Butoxyphenyl)ethyl]carbamyl chloride typically involves the reaction of [2-(3-butoxyphenyl)ethyl]amine with phosgene (COCl2). The reaction is carried out under controlled conditions to ensure the safe handling of phosgene, which is a toxic and hazardous reagent. The general reaction scheme is as follows:
[ \text{[2-(3-Butoxyphenyl)ethyl]amine} + \text{Phosgene} \rightarrow \text{this compound} + \text{HCl} ]
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to handle phosgene safely and efficiently. The process includes rigorous monitoring of reaction parameters such as temperature, pressure, and phosgene concentration to optimize yield and minimize risks.
Analyse Chemischer Reaktionen
Types of Reactions
[2-(3-Butoxyphenyl)ethyl]carbamyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloride group can be replaced by other nucleophiles, leading to the formation of different derivatives.
Hydrolysis: In the presence of water, it can hydrolyze to form [2-(3-butoxyphenyl)ethyl]amine and hydrochloric acid.
Condensation Reactions: It can react with amines or alcohols to form ureas or carbamates, respectively.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium cyanide (KCN) can be used under mild conditions.
Hydrolysis: Typically carried out in aqueous solutions at room temperature.
Condensation Reactions: Requires the presence of a base such as triethylamine (TEA) to facilitate the reaction.
Major Products
Nucleophilic Substitution: Formation of azides or nitriles.
Hydrolysis: Formation of [2-(3-butoxyphenyl)ethyl]amine.
Condensation Reactions: Formation of ureas or carbamates.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, [2-(3-Butoxyphenyl)ethyl]carbamyl chloride is used as an intermediate in the synthesis of more complex organic molecules
Biology and Medicine
In biological and medicinal research, this compound is explored for its potential as a precursor to bioactive molecules. Its derivatives may exhibit pharmacological properties, making it a candidate for drug development and therapeutic applications.
Industry
In the industrial sector, this compound is utilized in the production of specialty chemicals, including agrochemicals and polymers. Its reactivity allows for the modification of polymer backbones, enhancing material properties.
Wirkmechanismus
The mechanism of action of [2-(3-Butoxyphenyl)ethyl]carbamyl chloride involves its reactivity towards nucleophiles. The carbamyl chloride group is highly electrophilic, making it susceptible to attack by nucleophiles such as amines, alcohols, and water. This reactivity underlies its utility in forming various derivatives through substitution and condensation reactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
[2-(3-Butoxyphenyl)ethyl]amine: The parent amine from which the carbamyl chloride is derived.
[2-(3-Butoxyphenyl)ethyl]carbamate: A derivative formed through the reaction with alcohols.
[2-(3-Butoxyphenyl)ethyl]urea: A derivative formed through the reaction with amines.
Uniqueness
What sets [2-(3-Butoxyphenyl)ethyl]carbamyl chloride apart from its similar compounds is its high reactivity due to the presence of the carbamyl chloride group. This makes it a versatile intermediate for synthesizing a wide range of derivatives with diverse applications in chemistry, biology, and industry.
Eigenschaften
CAS-Nummer |
59732-12-6 |
|---|---|
Molekularformel |
C13H18ClNO2 |
Molekulargewicht |
255.74 g/mol |
IUPAC-Name |
N-[2-(3-butoxyphenyl)ethyl]carbamoyl chloride |
InChI |
InChI=1S/C13H18ClNO2/c1-2-3-9-17-12-6-4-5-11(10-12)7-8-15-13(14)16/h4-6,10H,2-3,7-9H2,1H3,(H,15,16) |
InChI-Schlüssel |
ACOLZFFZKVFMQI-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCOC1=CC=CC(=C1)CCNC(=O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![5,6-Bis[4-(dimethylamino)phenyl]-N,N-dimethyl-1,2,4-triazin-3-amine](/img/structure/B14600244.png)

![Dodecahydrodicyclopenta[cd,gh]pentalene](/img/structure/B14600249.png)





![7-[(Butan-2-yl)oxy]-4,6-dinitro-2-(trifluoromethyl)-1H-benzimidazole](/img/structure/B14600279.png)



